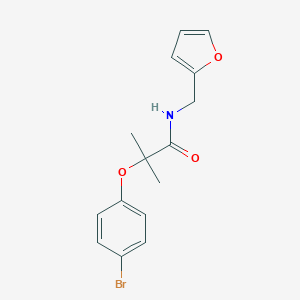![molecular formula C15H21NO5S B243729 4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B243729.png)
4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the thiophene family of compounds, which are known for their diverse range of biological and chemical properties. In
Mechanism of Action
The mechanism of action of 4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate has a number of biochemical and physiological effects. For example, the compound has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer growth and proliferation. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate. One area of research is to further investigate the compound's mechanism of action. This could involve studying the effects of the compound on different types of cancer cells, as well as investigating the molecular pathways involved in its activity.
Another area of research is to explore the potential of 4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate as a therapeutic agent for cancer. This could involve testing the compound in animal models of cancer, as well as conducting clinical trials in humans.
Finally, researchers could investigate the potential of 4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate for other applications, such as in the development of new drugs for other diseases. Thiophene compounds have been shown to have a wide range of biological and chemical properties, and it is possible that 4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate could have applications beyond cancer research.
Synthesis Methods
The synthesis of 4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate involves several steps. The starting materials are ethyl 2-methyl-3-oxobutanoate, 2,2-dimethylpropanoyl chloride, and 2-mercapto-3-methylthiophene. The reaction is carried out in the presence of a base such as triethylamine, and the final product is purified by column chromatography.
Scientific Research Applications
4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate has been studied for its potential applications in scientific research. One area of research is in the development of new drugs for the treatment of cancer. Thiophene compounds have been shown to have anti-cancer properties, and 4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate has been found to inhibit the growth of cancer cells.
properties
Molecular Formula |
C15H21NO5S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-O-ethyl 2-O-methyl 5-(2,2-dimethylpropanoylamino)-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C15H21NO5S/c1-7-21-12(17)9-8(2)10(13(18)20-6)22-11(9)16-14(19)15(3,4)5/h7H2,1-6H3,(H,16,19) |
InChI Key |
MRVZKKMSXDSBJP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C(C)(C)C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dimethyl-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B243646.png)
![2,2-diphenyl-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B243647.png)
![N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B243648.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243650.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B243651.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B243655.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243656.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B243658.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B243659.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B243661.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B243662.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243663.png)
![N-[3-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243664.png)
